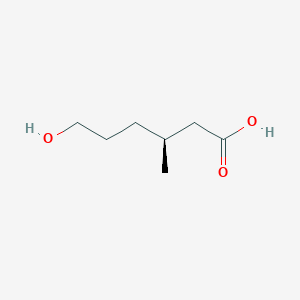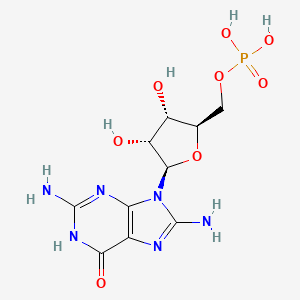
8-Aminoguanosine 5'-(dihydrogen phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Aminoguanosine 5’-(dihydrogen phosphate) is a derivative of guanosine, a nucleoside that plays a crucial role in various biological processes. This compound is known for its unique chemical properties and potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by the presence of an amino group at the 8th position of the guanosine molecule and a phosphate group at the 5’ position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoguanosine 5’-(dihydrogen phosphate) typically involves the modification of guanosine. One common method includes the nitration of guanosine to form 8-nitroguanosine, followed by reduction to 8-aminoguanosine. The final step involves the phosphorylation of 8-aminoguanosine to obtain 8-Aminoguanosine 5’-(dihydrogen phosphate) .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar steps as mentioned above. The process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 8-Aminoguanosine 5’-(dihydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 8-oxo-7,8-dihydroguanosine derivatives.
Reduction: Reduction reactions can convert 8-nitroguanosine to 8-aminoguanosine.
Substitution: The amino group at the 8th position can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxynitrite.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under mild conditions.
Major Products:
Oxidation: 8-oxo-7,8-dihydroguanosine derivatives.
Reduction: 8-aminoguanosine.
Substitution: Various substituted guanosine derivatives.
Aplicaciones Científicas De Investigación
8-Aminoguanosine 5’-(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleoside analogs and other complex molecules.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical tool to investigate nucleic acid interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: It is used in the development of diagnostic assays and as a reagent in various biochemical analyses
Mecanismo De Acción
The mechanism of action of 8-Aminoguanosine 5’-(dihydrogen phosphate) involves its interaction with purine nucleoside phosphorylase (PNPase), an enzyme involved in nucleotide metabolism. By inhibiting PNPase, the compound can modulate the levels of nucleotides within cells, leading to various physiological effects such as diuresis, natriuresis, and glucosuria . Additionally, it can inhibit Rac1, a small GTPase involved in cellular signaling pathways .
Similar Compounds:
8-Aminoguanine: Shares similar inhibitory effects on PNPase and Rac1.
8-Aminoadenosine: Another nucleoside analog with potential therapeutic applications.
8-Oxo-7,8-dihydroguanosine: An oxidized derivative of guanosine with distinct biological properties .
Uniqueness: 8-Aminoguanosine 5’-(dihydrogen phosphate) is unique due to its specific substitution pattern and its ability to inhibit both PNPase and Rac1. This dual inhibition mechanism makes it a valuable tool in biochemical research and a potential candidate for therapeutic development .
Propiedades
| 57460-97-6 | |
Fórmula molecular |
C10H15N6O8P |
Peso molecular |
378.24 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(2,8-diamino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H15N6O8P/c11-9-14-6-3(7(19)15-9)13-10(12)16(6)8-5(18)4(17)2(24-8)1-23-25(20,21)22/h2,4-5,8,17-18H,1H2,(H2,12,13)(H2,20,21,22)(H3,11,14,15,19)/t2-,4-,5-,8-/m1/s1 |
Clave InChI |
MCPHMTXYAWDBOA-UMMCILCDSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2N)O)O)OP(=O)(O)O |
SMILES canónico |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2N)O)O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


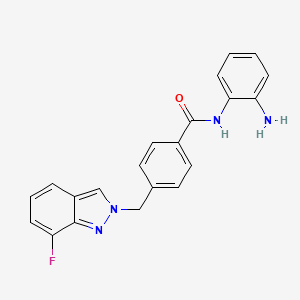


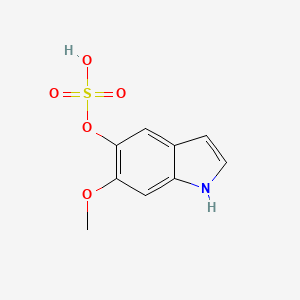
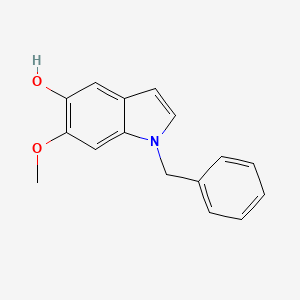
![9H-Purine-9-propanenitrile, 6-[(phenylmethoxy)amino]-](/img/structure/B12928583.png)


